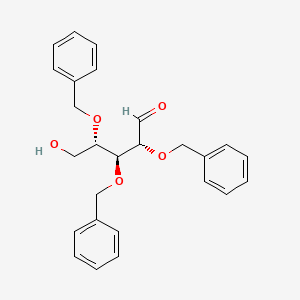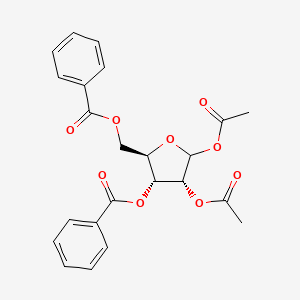
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It is a purine nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies . The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose can be synthesized through a multi-step process. One method involves the acetylation and benzoylation of ribose. For example, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5°C for 10 to 15 minutes. Ribose is then added, and the mixture is maintained at this temperature for 8 hours .
Industrial Production Methods
The industrial production of this compound typically involves the acetylation and benzoylation of ribose derivatives. The process includes steps such as acetylation, benzoylation, and purification to obtain the final product .
化学反応の分析
Types of Reactions
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, methyl alcohol, and trimethylsilyl trifluoromethanesulfonate (TMSOTf). Reaction conditions often involve specific temperatures and stirring times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various nucleoside analogs and derivatives, which have applications in scientific research and medicine .
科学的研究の応用
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose has several scientific research applications:
作用機序
The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination. This process induces apoptosis in cancer cells, making it effective against indolent lymphoid malignancies .
類似化合物との比較
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: A similar compound with applications in nucleoside synthesis.
Uniqueness
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose is unique due to its specific acetylation and benzoylation pattern, which enhances its antitumor activity and makes it a valuable compound in scientific research and medicine .
特性
分子式 |
C23H22O9 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
[(2R,3R,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19-,20-,23?/m1/s1 |
InChIキー |
IBBWABGIQGRNBK-HUPTXPHISA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)

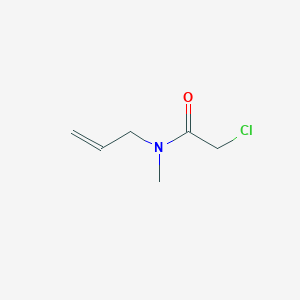
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)

![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
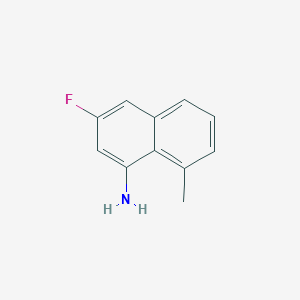

![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
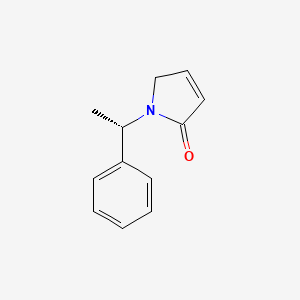
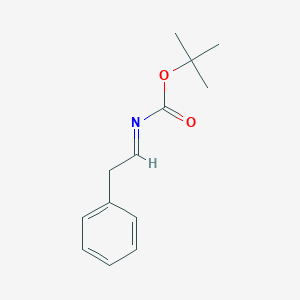
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)

